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molecular formula C12H16O2 B8510868 7-Methoxy-4,4-dimethylchroman

7-Methoxy-4,4-dimethylchroman

Cat. No. B8510868
M. Wt: 192.25 g/mol
InChI Key: ARCLGOHQIXNBRP-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a toluene (30 ml) solution of 2-(3-hydroxy-1,1-dimethylpropyl)-5-methoxyphenol (3.0 g, 14.3 mmol) was added catalytic amount of p-toluenesulfonic acid. The stirred mixture was refluxed for 2 hours. The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate and then crude products were extracted with ethyl acetate The organic layer was then washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=1/9 to furnish 2.1 g (75% yield) of the title compound as a colorless oil.
Name
2-(3-hydroxy-1,1-dimethylpropyl)-5-methoxyphenol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[OH:15])([CH3:6])[CH3:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:14][O:13][C:10]1[CH:9]=[C:8]2[C:7]([C:4]([CH3:5])([CH3:6])[CH2:3][CH2:2][O:15]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
2-(3-hydroxy-1,1-dimethylpropyl)-5-methoxyphenol
Quantity
3 g
Type
reactant
Smiles
OCCC(C)(C)C1=C(C=C(C=C1)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
crude products were extracted with ethyl acetate The organic layer
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to separate solvent and sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane=1/9

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(CCOC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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